molecular formula C11H12N2OS B1276229 N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide CAS No. 848369-77-7

N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

Cat. No. B1276229
M. Wt: 220.29 g/mol
InChI Key: KIQYNSJQHTZBFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane carboxamide derivatives has been explored in various studies, with a focus on their potential biological activities. In one study, a compound with antiproliferative activity was synthesized by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile . Another study reported the synthesis of cyanopyridine derivatives, specifically N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide, by condensation of chalcone derivatives with malononitrile in the presence of ammonium acetate . Additionally, conformationally restricted analogs of milnacipran were synthesized as potent NMDA receptor antagonists, utilizing the steric repulsion between adjacent substituents on a cyclopropane ring .

Molecular Structure Analysis

The molecular structure of cyclopropane carboxamide derivatives is characterized by the presence of a three-membered cyclopropane ring, which can significantly influence the conformation and reactivity of the molecule. The crystal structure of one such compound was determined, revealing insights into its potential interactions with biological targets . The design of conformationally restricted analogs of milnacipran takes advantage of the fixed eclipsed conformation of substituents on the cyclopropane ring to enhance the potency as NMDA receptor antagonists .

Chemical Reactions Analysis

The reactivity of cyclopropane carboxamide derivatives is highlighted by their ability to undergo various chemical reactions. For instance, the synthesis of functionalized cyclopropanes was achieved through the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide, with the treatment of butyllithium producing a new dianion that could react with a variety of electrophiles to give cyclopropanes with high stereoselectivity . This demonstrates the versatility of cyclopropane carboxamide derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane carboxamide derivatives are closely related to their molecular structure and the nature of their substituents. While specific physical properties such as melting points or solubility are not detailed in the provided data, the spectral data (IR, NMR, Mass) were used to characterize the synthesized compounds, confirming their structures and aiding in the evaluation of their antimicrobial activities . The presence of the cyclopropane ring is likely to impart unique chemical properties due to its strain and reactivity.

Scientific Research Applications

Conformational Analysis and Structural Insights

N-acetyl-N'-methylamide Derivative of (2S,3S)-1-amino-2,3-diphenylcyclopropanecarboxylic Acid The conformational preferences of (2S,3S)-1-amino-2,3-diphenylcyclopropanecarboxylic acid, an analogue of phenylalanine with cyclopropane and two phenyl substituents, were studied theoretically using ab initio HF and DFT methods. This research provides insights into the molecular structure and potential reactivity of similar cyclopropane derivatives (Casanovas, Jiménez, Cativiela, Pérez, & Alemán, 2003).

Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives A series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, with a focus on the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. This research contributes to understanding the molecular frameworks and potential applications of such compounds in various scientific fields (Özer, Arslan, VanDerveer, & Külcü, 2009).

Auxiliary-enabled Pd-catalyzed Direct Arylation of Methylene C(sp3)-H Bond of Cyclopropanes This study showcases the auxiliary-enabled and Pd(OAc)2-catalyzed direct arylation of C(sp3)-H bonds of cyclopropanes, leading to the assembly of di- and trisubstituted cyclopropanecarboxamides. The research provides valuable insights into the synthesis process and structural aspects of cyclopropanecarboxamides, which can be crucial for their application in scientific research (Parella, Gopalakrishnan, & Babu, 2013).

Synthesis of Functionalized Amino Acid Derivatives as New Pharmacophores for Designing Anticancer Agents Functionalized amino acid derivatives were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. This study is significant for understanding the potential therapeutic applications of cyclopropanecarboxamide derivatives in cancer treatment (Kumar et al., 2009).

Biological Activity and Pharmaceutical Applications

Heterocyclic Synthesis with Thiophene-2-Carboxamide Thiophene-2-carboxamide derivatives were synthesized and evaluated for their antibiotic properties against Gram-positive and Gram-negative bacteria. This research emphasizes the potential of cyclopropanecarboxamide derivatives in developing new antibiotic and antibacterial drugs (Ahmed, 2007).

Synthesis and Biological Screening of N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl) phenyl) cyclopropane Carboxamide Cyanopyridine derivatives, known for their biological and therapeutic activities, were synthesized and screened for antimicrobial activities. This study contributes to the understanding of the biological properties and potential pharmaceutical applications of cyclopropanecarboxamide derivatives (Akbari, 2018).

properties

IUPAC Name

N-(3-carbamothioylphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c12-10(15)8-2-1-3-9(6-8)13-11(14)7-4-5-7/h1-3,6-7H,4-5H2,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQYNSJQHTZBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001209364
Record name N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

CAS RN

848369-77-7
Record name N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848369-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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